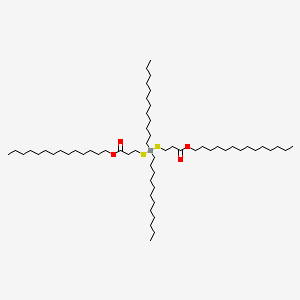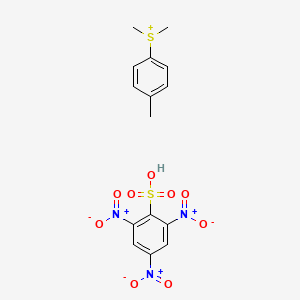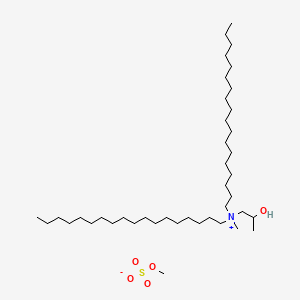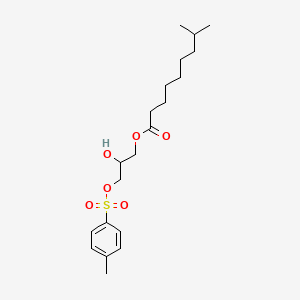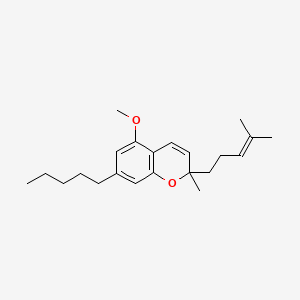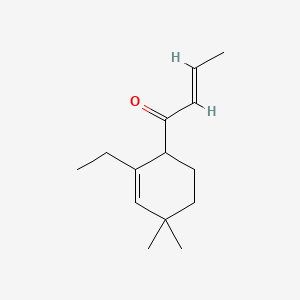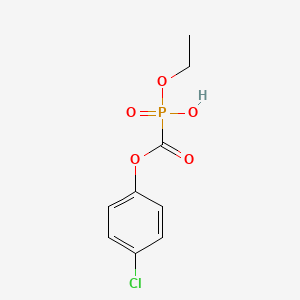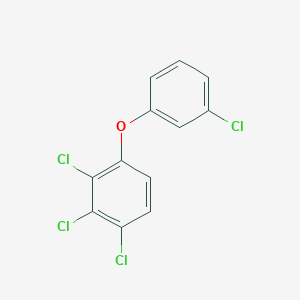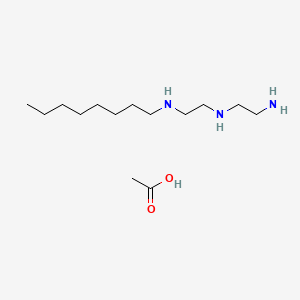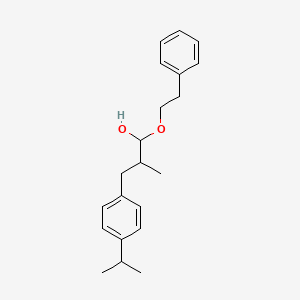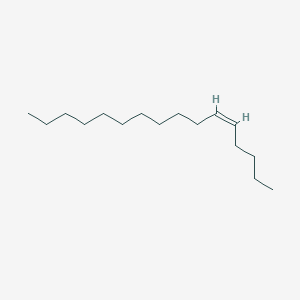
Potassium;octadecyl 2-methylprop-2-enoate;prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, potassium salt is a complex polymeric compound. It is formed by the polymerization of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid in the presence of potassium salt. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, potassium salt involves the polymerization of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid. The reaction is typically carried out in the presence of a potassium salt, which acts as a catalyst. The reaction conditions include maintaining a specific temperature and pressure to ensure the successful polymerization of the monomers .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors. The monomers are mixed in the presence of a potassium salt catalyst, and the reaction is carried out under controlled conditions to achieve the desired polymer properties. The resulting polymer is then purified and processed for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, potassium salt undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can also occur, resulting in the reduction of specific functional groups within the polymer.
Substitution: The polymer can participate in substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of the polymer, while reduction reactions may yield reduced forms of the polymer .
Scientific Research Applications
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, potassium salt has a wide range of scientific research applications, including:
Chemistry: The polymer is used as a precursor for the synthesis of various chemical compounds and materials.
Biology: It is used in the development of biomaterials and drug delivery systems.
Medicine: The polymer is explored for its potential use in medical devices and therapeutic applications.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 2-propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, potassium salt involves its interaction with specific molecular targets and pathways. The polymer can interact with cellular membranes, proteins, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Octadecyl methacrylate: A similar ester compound with different polymerization properties.
Methacrylic acid, octadecyl ester: Another ester with similar chemical structure but different applications.
Uniqueness
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, potassium salt is unique due to its specific polymerization process and the presence of potassium salt, which imparts distinct properties and applications compared to other similar compounds .
Properties
CAS No. |
167078-11-7 |
|---|---|
Molecular Formula |
C25H45KO4 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
potassium;octadecyl 2-methylprop-2-enoate;prop-2-enoate |
InChI |
InChI=1S/C22H42O2.C3H4O2.K/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-2-3(4)5;/h2,4-20H2,1,3H3;2H,1H2,(H,4,5);/q;;+1/p-1 |
InChI Key |
MSXZKSGXDOZUPL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


